molecular formula C14H13BrO3 B14114849 C14H13BrO3

C14H13BrO3

Cat. No.: B14114849
M. Wt: 309.15 g/mol
InChI Key: YTPPWQANPYDBKG-UHFFFAOYSA-N
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Description

4’-Bromo-resveratrol is a synthetic analog of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes and berries. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment. The addition of a bromine atom to the resveratrol structure enhances its biological activity and specificity, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromo-resveratrol can be synthesized through various methods. One common approach involves the Heck reaction, where 1,3-dimethoxybenzene and 4-vinylanisole are used as starting materials. The reaction is catalyzed by palladium complexes, such as Pd(dba)2, in the presence of phosphine ligands like P(t-Bu)3 . Another method involves a one-pot, stereoselective synthesis using trans-1,2-diphenylethene derivatives .

Industrial Production Methods: While specific industrial production methods for 4’-Bromo-resveratrol are not extensively documented, large-scale synthesis typically involves optimizing the reaction conditions to maximize yield and purity. This may include using advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-resveratrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4’-Bromo-resveratrol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-Bromo-resveratrol involves the inhibition of sirtuin enzymes, particularly SIRT1 and SIRT3. By binding to the active sites of these enzymes, 4’-Bromo-resveratrol disrupts their deacetylase activity, leading to alterations in cellular metabolism and gene expression. This inhibition can induce apoptosis in cancer cells and reduce their stemness, making it a promising compound for cancer therapy .

Comparison with Similar Compounds

4’-Bromo-resveratrol is unique compared to other resveratrol analogs due to its potent inhibitory effects on sirtuin enzymes. Similar compounds include:

Properties

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

5-[2-(4-bromo-4-hydroxycyclohexa-1,5-dien-1-yl)ethenyl]benzene-1,3-diol

InChI

InChI=1S/C14H13BrO3/c15-14(18)5-3-10(4-6-14)1-2-11-7-12(16)9-13(17)8-11/h1-5,7-9,16-18H,6H2

InChI Key

YTPPWQANPYDBKG-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(O)Br)C=CC2=CC(=CC(=C2)O)O

Origin of Product

United States

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